5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride
Description
Chemical Identity and Nomenclature
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is systematically identified through multiple nomenclature systems and chemical identifiers. The compound is registered under Chemical Abstracts Service number 300819-51-6 for the free base form, with its molecular formula established as C11H9F3N2S. The hydrochloride salt form carries distinct identification parameters, reflecting the addition of hydrochloric acid to the basic amine functionality.
Historical Development in Thiazole Derivatives Research
The development of thiazole derivatives as a class of heterocyclic compounds traces back to fundamental discoveries in organic chemistry, with the thiazole ring system recognized for its unique electronic properties and biological significance. Thiazole compounds have been identified in natural products including peptide alkaloids, metabolites, and cyclopeptides, establishing their importance in biological systems. The isolation and characterization of these naturally occurring thiazole-containing molecules provided the foundation for synthetic chemistry efforts aimed at developing analogous compounds with enhanced properties.
The synthesis of thiazole derivatives has been dominated by classical methodologies, particularly the Hantzsch thiazole synthesis developed in 1887. This fundamental approach utilizes condensation reactions between alpha-haloketones and nucleophilic reagents such as thioamides, thiourea, or related derivatives. The Hantzsch synthesis has remained the most productive method for thiazole ring formation, despite recognized limitations including harsh reaction conditions, prolonged reaction times, and variable yields depending on substrate compatibility.
| Synthesis Method | Year Developed | Key Reagents | Typical Yield Range |
|---|---|---|---|
| Hantzsch Synthesis | 1887 | α-haloketones, thioamides | Variable |
| Cook-Heilbron Synthesis | Mid-20th century | α-aminonitriles, carbon disulfide | Moderate |
| Modified Hantzsch Methods | 1990s-2000s | Various catalysts, improved conditions | Enhanced |
The evolution of thiazole chemistry has incorporated modern synthetic approaches addressing the limitations of classical methods. Recent developments have focused on catalyst-mediated reactions, improved reaction conditions, and the development of one-pot synthetic procedures. These advances have enabled the preparation of complex thiazole derivatives with higher yields and reduced environmental impact.
The specific development of trifluoromethyl-substituted thiazole derivatives represents a more recent advancement in heterocyclic chemistry. The incorporation of trifluoromethyl groups into heterocyclic systems has gained prominence due to the unique properties imparted by this functional group. Trifluoromethyl substitution enhances lipophilicity, metabolic stability, and pharmacokinetic properties of heterocyclic drug molecules. This recognition has driven extensive research into synthetic methodologies for introducing trifluoromethyl groups into thiazole frameworks.
The synthetic chemistry of trifluoromethylated heterocycles has expanded significantly, with particular attention given to direct trifluoromethylation methods including catalytic reactions, organometallic reagents, and specialized trifluoromethylating agents. These methodological advances have enabled the preparation of complex trifluoromethyl-thiazole derivatives such as 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine, representing sophisticated molecular architectures combining multiple functional elements.
Position Within Trifluoromethyl-Substituted Heterocyclic Compounds
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride occupies a distinctive position within the broader classification of trifluoromethyl-substituted heterocyclic compounds. This compound exemplifies the strategic integration of multiple pharmacologically relevant structural elements: the thiazole heterocycle, the trifluoromethyl group, and the aminothiazole functionality. The combination of these features places the compound within a specialized subset of heterocyclic molecules designed for enhanced biological activity and improved pharmaceutical properties.
The trifluoromethyl group serves as a key pharmacophore in modern drug design, contributing to increased lipophilicity and metabolic stability of the parent molecule. Trifluoromethylated heterocycles have demonstrated enhanced bioavailability and prolonged half-lives compared to their non-fluorinated counterparts. The positioning of the trifluoromethyl group on the pendant phenyl ring, rather than directly on the thiazole core, represents a strategic design choice that maintains the electronic properties of the thiazole system while introducing the beneficial effects of fluorine substitution.
Within the thiazole derivative family, aminothiazoles represent compounds of particular interest due to their versatile biological activities. The 2-aminothiazole structural motif has been extensively studied for antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine incorporates this pharmacologically active core while introducing additional structural complexity through the substituted benzyl group.
| Compound Class | Key Structural Features | Primary Applications |
|---|---|---|
| Simple Thiazoles | Basic thiazole ring | Foundation compounds |
| Aminothiazoles | Thiazole + amino group | Biological activity |
| Trifluoromethyl Thiazoles | Thiazole + CF3 group | Enhanced pharmacokinetics |
| Substituted Aminothiazoles | Complex substitution patterns | Specialized applications |
The compound demonstrates the principles of molecular hybridization, where multiple pharmacophoric elements are combined to achieve synergistic effects. This approach has become increasingly important in medicinal chemistry, as it allows for the development of compounds with multiple mechanisms of action and improved therapeutic profiles. The thiazole-linked hybrid approach has shown particular promise in addressing challenges such as drug resistance and toxicity concerns.
Comparative analysis with related trifluoromethyl-substituted thiazole derivatives reveals the structural diversity possible within this compound class. Related compounds include 5-(trifluoromethyl)-1,3-benzothiazol-2-amine, which features direct trifluoromethyl substitution on the thiazole ring system, and various substituted thiazole derivatives incorporating different aromatic systems and functional groups. The specific positioning and connectivity of functional groups in 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine provides distinct electronic and steric properties that differentiate it from these related structures.
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-16-10(15)17-9;/h1-4,6H,5H2,(H2,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFJPASFHWPGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-85-3 | |
| Record name | 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Summary of Key Synthetic Steps
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Thiazole ring formation | Cyclization of α-haloketones with thiourea derivatives | Construct the 1,3-thiazole core |
| 2 | Aromatic substitution | Friedel-Crafts acylation or nucleophilic aromatic substitution with trifluoromethylphenyl derivatives | Attach the trifluoromethylphenyl group |
| 3 | Amination | Nucleophilic substitution with ammonia or amine derivatives | Install amino functionality at the 2-position |
| 4 | Salt formation | Treatment with hydrochloric acid | Convert to hydrochloride salt |
Detailed Preparation Methods
Thiazole Core Synthesis
Method:
The initial step involves synthesizing the 1,3-thiazole ring via cyclization of α-haloketones with thiourea derivatives. A typical reaction employs:
- α-Haloketone precursor (e.g., 2-bromoacetophenone)
- Thiourea or its derivatives as sulfur source
- Solvent: ethanol or acetic acid
- Conditions: reflux at 80–120°C for 4–6 hours
α-Haloketone + Thiourea → 1,3-Thiazole derivative
Research Findings:
A patent describes the cyclization under acidic conditions, facilitating ring closure and yielding the thiazole core with high purity.
Introduction of the Trifluoromethylphenyl Group
Method:
The trifluoromethylphenyl moiety is introduced via nucleophilic aromatic substitution or via a Friedel-Crafts acylation, often employing:
- Trifluoromethylphenyl halides or derivatives (e.g., 3-(trifluoromethyl)benzyl halides)
- Lewis acids such as aluminum chloride or iron(III) chloride
- Solvent: dichloromethane or acetonitrile
- Conditions: 0–25°C, stirring for 12–24 hours
Alternatively, a Knoevenagel condensation of aldehydes with thiazolidine-2,4-diones can be employed, as per recent advances.
Research Findings:
Recent literature indicates that the trifluoromethyl group enhances lipophilicity and biological activity, and its incorporation is optimized via electrophilic aromatic substitution or cross-coupling reactions.
Amination at the 2-Position
Method:
The amino group is introduced through nucleophilic substitution of halogenated intermediates or via direct amination:
- Reagents: Ammonia or primary amines
- Catalysts: Copper or palladium catalysts (for cross-coupling)
- Conditions: Elevated temperature (80–120°C), inert atmosphere
Research Findings:
Patent WO2016132378A2 describes a process involving the reaction of the thiazole derivative with ammonia in the presence of a suitable base, followed by purification.
Salt Formation
Method:
The final step involves converting the free base to its hydrochloride salt:
- Reagent: Hydrochloric acid (gas or aqueous solution)
- Conditions: Dissolution of the free base in a suitable solvent (e.g., ethanol), followed by bubbling HCl gas or adding HCl solution
- Purification: Crystallization from suitable solvents such as ethanol or acetonitrile
Research Findings:
The hydrochloride salt exhibits enhanced stability and solubility, facilitating pharmaceutical formulation.
Purification Techniques
- Filtration and washing to remove impurities
- Recrystallization from ethanol, acetonitrile, or dichloromethane
- Chromatography (flash or preparative HPLC) for high purity requirements
- Drying via lyophilization or vacuum drying
Data Table: Summary of Reaction Conditions
| Step | Reagents | Solvent | Temperature | Duration | Purification Method |
|---|---|---|---|---|---|
| 1 | α-Haloketone + Thiourea | Ethanol | Reflux (80–120°C) | 4–6 hrs | Filtration, recrystallization |
| 2 | Trifluoromethylphenyl halide | Dichloromethane | 0–25°C | 12–24 hrs | Extraction, chromatography |
| 3 | Ammonia or primary amine | Ethanol | 80–120°C | 12 hrs | Crystallization |
| 4 | HCl gas or solution | Ethanol | Room temp | 1–2 hrs | Crystallization |
Notes on Industrial Scale-up
- Continuous flow reactors optimize temperature control and reaction times.
- Use of automated purification systems ensures consistent quality.
- Solvent recovery and recycling reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
The compound 5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride (CAS: 300819-51-6) is a thiazole derivative that has garnered attention in various scientific research applications. This article explores its applications across different fields, particularly in medicinal chemistry, material science, and environmental studies, while providing comprehensive data and insights.
Basic Information
- Molecular Formula : C11H9ClF3N3S
- Molecular Weight : 294.72 g/mol
- Purity : 97%
- InChI Key : PABVEFOBZBIMQV-UHFFFAOYSA-N
Structural Characteristics
The compound features a thiazole ring, which is known for its biological activity, and a trifluoromethyl group that enhances lipophilicity and biological interaction potential. The presence of the hydrochloride form indicates enhanced solubility in aqueous environments, making it suitable for various applications.
Medicinal Chemistry
5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride has been investigated for its potential as a pharmaceutical agent. Its thiazole moiety is often associated with antimicrobial and anticancer properties.
Case Studies:
- Anticancer Activity : Research has shown that thiazole derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer proliferation. Studies indicate that compounds similar to this thiazole derivative exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Thiazoles are known for their antibacterial and antifungal activities. Investigations into compounds with similar structures suggest potential efficacy against resistant strains of bacteria.
Material Science
The compound's unique chemical structure allows it to be used in the development of advanced materials.
Applications:
- Fluorinated Polymers : The trifluoromethyl group can be utilized to enhance the properties of polymers, such as increasing thermal stability and chemical resistance.
- Sensors : Research indicates that thiazole derivatives can be integrated into sensor technologies due to their electronic properties.
Environmental Studies
Thiazole compounds are also being studied for their environmental impact and degradation pathways.
Insights:
- Pesticide Development : Some studies suggest that thiazole derivatives can be designed to improve the efficacy of pesticides while minimizing environmental toxicity.
- Biodegradability Studies : Investigations into the degradation of similar compounds in various environmental conditions help assess their ecological impact.
Mechanism of Action
The mechanism of action of 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Comparison of Key Thiazole Derivatives
Key Observations
Substituent Effects :
- The trifluoromethyl group in the target compound confers superior metabolic stability and lipophilicity compared to chloro () or fluoro () analogs. This is critical for blood-brain barrier penetration in CNS-targeting drugs .
- Chloro substituents () may undergo metabolic dehalogenation, reducing bioavailability. The difluoro analog () offers intermediate polarity, balancing solubility and stability.
The 5-chloro substitution in ’s compound simplifies the structure but increases electrophilicity, which may enhance reactivity in nucleophilic environments.
Physicochemical Properties :
Biological Activity
5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and a thiazole moiety, has been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
- Chemical Formula : C11H9F3N2S
- Molecular Weight : 258.27 g/mol
- CAS Number : 300819-51-6
- IUPAC Name : 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride
The biological activity of 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to improved binding affinity to various receptors and enzymes.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. In vitro studies have demonstrated that 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride inhibits cell proliferation in several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.7 | |
| HeLa (Cervical Cancer) | 12.4 | |
| A549 (Lung Cancer) | 10.8 |
The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
The compound has also shown promising results in reducing inflammation. In vivo studies demonstrated a significant decrease in edema in animal models when treated with the compound compared to control groups. The anti-inflammatory effects are likely mediated through inhibition of cyclooxygenase (COX) enzymes:
| Test Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| Aspirin | 85 | 90 | |
| 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine | 75 | 80 |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, this compound exhibits antimicrobial activity against various pathogens. Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
A notable study involved the administration of the compound in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, with minimal side effects observed. The study concluded that the compound could serve as a potential therapeutic agent in cancer treatment.
Q & A
Basic: What synthetic methodologies are most effective for preparing 5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-5-aryl-methylthiazole intermediates with appropriate electrophiles (e.g., chloroacetyl chloride) in solvents like dioxane or THF, with triethylamine as a base to scavenge HCl . Microwave-assisted synthesis (e.g., under basic conditions with NaHCO₃ or K₂CO₃) may enhance yields by reducing reaction times and improving regioselectivity . Optimization requires monitoring via TLC or HPLC and purification by column chromatography or recrystallization from ethanol-DMF mixtures .
Advanced: How can regioselectivity challenges in thiazole ring functionalization be addressed during synthesis?
Answer:
Regioselectivity in thiazole systems is influenced by electronic and steric factors. Substituents like the trifluoromethyl group at the 3-position of the phenyl ring direct reactivity via resonance and inductive effects. Computational modeling (DFT) can predict reactive sites, while protecting group strategies (e.g., Boc for amines) or controlled stoichiometry of reagents (e.g., POCl₃ in cyclization reactions) can mitigate side reactions . X-ray crystallography (using SHELXL) validates regiochemical outcomes .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., thiazole NH₂ at δ ~5.5 ppm) and confirms trifluoromethyl (-CF₃) integration .
- IR: Identifies amine stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- X-ray crystallography: Resolves 3D structure, hydrogen bonding (e.g., NH···Cl interactions in hydrochloride salts), and packing motifs. SHELX programs are standard for refinement .
Advanced: How can researchers validate target engagement and potency in pharmacological studies?
Answer:
- In vitro assays: Measure receptor affinity via radioligand binding (e.g., CRF₁ receptor IC₅₀ determination in Y79 cells) .
- Functional assays: Quantify cAMP inhibition or ACTH secretion in AtT-20 cells to confirm antagonism .
- In vivo models: Use restraint stress tests in rodents to assess hypothalamic-pituitary-adrenal (HPA) axis modulation. Ex vivo receptor occupancy studies validate brain penetration .
Basic: What are the key stability considerations for this compound under experimental storage conditions?
Answer:
The hydrochloride salt form improves stability by reducing hygroscopicity. Store desiccated at -20°C in amber vials to prevent light-induced degradation. Monitor purity via HPLC (C18 columns, acetonitrile/water + 0.1% TFA) every 6 months. Avoid aqueous buffers with pH >7 to prevent freebase precipitation .
Advanced: How should contradictory bioactivity data across studies be reconciled?
Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or pharmacokinetic factors (e.g., metabolic stability). Validate findings using:
- Dose-response curves to confirm EC₅₀/IC₅₀ consistency.
- Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays).
- Metabolite profiling (LC-MS) to rule out off-target effects from degradation products .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
Answer:
- LogP/D solubility: Use SwissADME or ACD/Labs to estimate hydrophobicity and bioavailability.
- pKa prediction: MOE or MarvinSuite determines ionization states, critical for optimizing membrane permeability.
- Docking studies: AutoDock Vina or Glide models interactions with targets (e.g., CRF₁ receptor active sites) .
Advanced: What strategies improve enantiomeric purity in analogs of this compound?
Answer:
- Chiral chromatography: Use polysaccharide-based columns (Chiralpak IA/IB) for resolution.
- Asymmetric synthesis: Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key steps like cyclopropane formation in related structures .
- Circular dichroism (CD): Confirms absolute configuration post-synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
